
(2R)-2-bromocyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-bromocyclohexan-1-one: is an organic compound with the molecular formula C6H9BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom at the second position of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Bromination of Cyclohexanone: One common method to prepare (2R)-2-bromocyclohexan-1-one involves the bromination of cyclohexanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as acetic acid or a base like sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromine to yield the desired product.
Industrial Production Methods: Industrially, the preparation of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (2R)-2-bromocyclohexan-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like ethanol or water.
Reduction Reactions: The compound can be reduced to (2R)-2-cyclohexanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of (2R)-2-bromocyclohexanone-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Ethanol, water, sodium hydroxide, or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed:
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Reduction: (2R)-2-cyclohexanol.
Oxidation: (2R)-2-bromocyclohexanone-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (2R)-2-bromocyclohexan-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Building Block: Due to its chiral nature, it is valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Industry:
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism by which (2R)-2-bromocyclohexan-1-one exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-bromocyclohexan-1-one: The enantiomer of (2R)-2-bromocyclohexan-1-one, differing only in the spatial arrangement of atoms.
2-chlorocyclohexanone: A similar compound where the bromine atom is replaced by chlorine, leading to different reactivity and applications.
2-iodocyclohexanone: Another halogenated derivative with iodine instead of bromine, which can exhibit different chemical behavior due to the larger atomic size of iodine.
Uniqueness:
Reactivity: this compound has unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions.
Chirality: The compound’s chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Eigenschaften
Molekularformel |
C6H9BrO |
|---|---|
Molekulargewicht |
177.04 g/mol |
IUPAC-Name |
(2R)-2-bromocyclohexan-1-one |
InChI |
InChI=1S/C6H9BrO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2/t5-/m1/s1 |
InChI-Schlüssel |
KDXYEWRAWRZXFT-RXMQYKEDSA-N |
Isomerische SMILES |
C1CCC(=O)[C@@H](C1)Br |
Kanonische SMILES |
C1CCC(=O)C(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




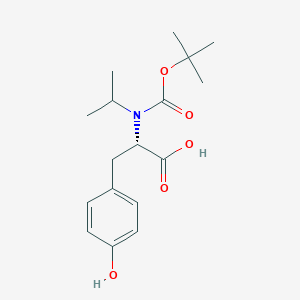
![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)
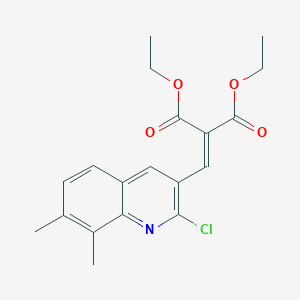

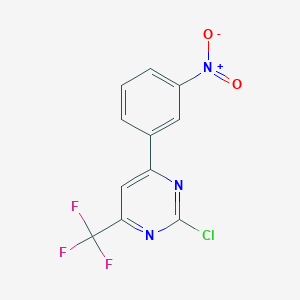
![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)


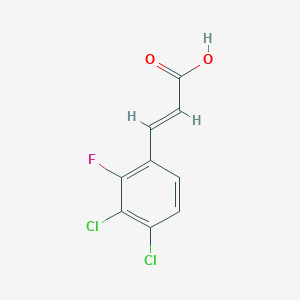
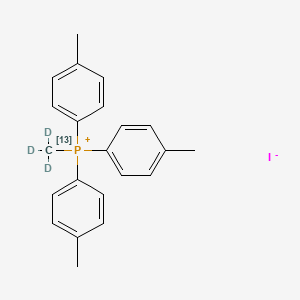
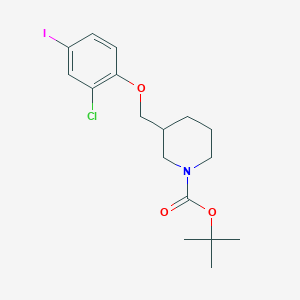
![7-((S)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13726674.png)
